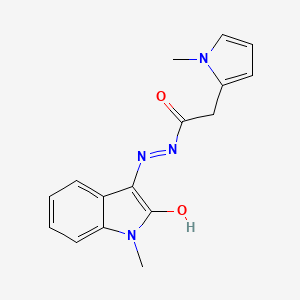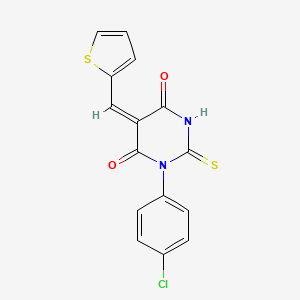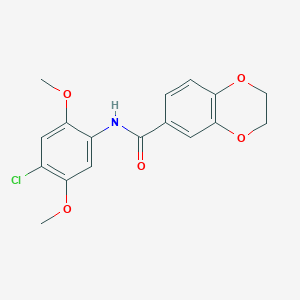
N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide, commonly known as DIBO, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the NF-κB pathway, a signaling pathway involved in inflammation and immune response. DIBO has been shown to have promising effects in various disease models, including cancer, arthritis, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
DIBO has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. This makes DIBO a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative diseases.
Mecanismo De Acción
DIBO inhibits the NF-κB pathway by binding to the IKKβ kinase subunit and preventing its activation. This leads to the inhibition of NF-κB activation and downstream gene expression. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell proliferation. Inhibition of this pathway has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
DIBO has been shown to have promising effects in various disease models. In cancer, DIBO has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In arthritis, DIBO has been shown to reduce inflammation and joint damage. In neurodegenerative diseases, DIBO has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBO has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. It has been shown to have high potency and selectivity for the NF-κB pathway, which makes it a promising candidate for therapeutic development. However, DIBO also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of DIBO. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the exploration of DIBO's potential applications in other disease models, such as autoimmune diseases and infectious diseases. Additionally, the development of new formulations and delivery methods for DIBO could improve its bioavailability and efficacy in vivo. Overall, the study of DIBO has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
DIBO can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 1,2-dihydroacenaphthylene, which is then coupled with 4-isopropoxybenzoyl chloride to form DIBO. The synthesis has been optimized for high yield and purity, and the final product can be obtained through column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14(2)25-18-11-8-17(9-12-18)22(24)23-20-13-10-16-7-6-15-4-3-5-19(20)21(15)16/h3-5,8-14H,6-7H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRVUDTATWOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)

![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)

![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)